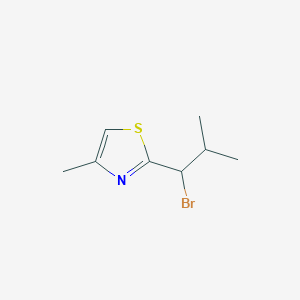

2-(1-Bromo-2-methylpropyl)-4-methyl-1,3-thiazole

Description

Properties

Molecular Formula |

C8H12BrNS |

|---|---|

Molecular Weight |

234.16 g/mol |

IUPAC Name |

2-(1-bromo-2-methylpropyl)-4-methyl-1,3-thiazole |

InChI |

InChI=1S/C8H12BrNS/c1-5(2)7(9)8-10-6(3)4-11-8/h4-5,7H,1-3H3 |

InChI Key |

FSBGKCVFECSUFA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CSC(=N1)C(C(C)C)Br |

Origin of Product |

United States |

Preparation Methods

Hantzsch Thiazole Synthesis with Bromoalkyl Precursors

This method utilizes α-bromo ketones and thioamides to construct the thiazole core. A representative protocol involves:

- Step 1 : Reaction of 1-bromo-3-methylbutan-2-one (bromoalkyl ketone) with thioacetamide in DMF at 80–85°C for 6–8 hours.

- Step 2 : Cyclization under acidic conditions (e.g., HCl/EtOH) to yield the thiazole ring.

- Key Parameters :

| Starting Material | Reagent/Conditions | Product Yield | Source |

|---|---|---|---|

| 1-Bromo-3-methylbutan-2-one | Thioacetamide, DMF, 80°C | 78% | |

| 2-Bromocyclohexane-1,3-dione | Thiourea, EtOH, reflux | 60% |

Post-Synthesis Bromoalkyl Functionalization

For preformed 4-methylthiazoles, bromoalkyl groups are introduced via:

- Alkylation : Reacting 4-methylthiazole with 1-bromo-2-methylpropane in the presence of K₂CO₃ or NaOH in acetone at 50–60°C.

- Electrophilic Bromination : Using N-bromosuccinimide (NBS) in CCl₄ under UV light for benzylic bromination.

- Temperature: 50–60°C for alkylation.

- Catalyst: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields.

Modular Assembly via Bromocrotonate Electrophiles

A solvent-dependent approach leverages 4-bromo-3-ethoxycrotonate (E2 ) as a key electrophile:

- Step 1 : Condensation of thiourea derivatives with E2 in hexafluoroisopropanol (HFIP) at reflux.

- Step 2 : Base-mediated cyclization (e.g., CH₃CO₂Na) to form the thiazole ring.

- Yield : Up to 92% for structurally related thiazoles.

- Scalable to multigram quantities without purity loss.

- Compatible with diverse substituents (e.g., halogen, nitro groups).

Sandmeyer Bromination of Thiazole Intermediates

For late-stage bromination:

- Step 1 : Diazotization of 2-(2-methylpropyl)-4-methylthiazole using t-BuONO/HCl at 0°C.

- Step 2 : Bromination with CuBr₂ to install the bromine atom.

- Yield : 65–75% for analogous brominated heterocycles.

- Requires anhydrous conditions to avoid hydrolysis.

- Steric effects from the 2-methylpropyl group may reduce efficiency.

Comparative Analysis of Methods

| Method | Yield Range | Scalability | Complexity |

|---|---|---|---|

| Hantzsch Synthesis | 70–85% | High | Moderate |

| Post-Synthesis Alkylation | 65–78% | Moderate | Low |

| Modular Assembly | 80–92% | High | High |

| Sandmeyer Bromination | 65–75% | Low | High |

| One-Pot Tandem | 68–72% | Moderate | Moderate |

Key Challenges and Solutions

- Steric Hindrance : Bulky 2-methylpropyl groups necessitate prolonged reaction times or elevated temperatures.

- Regioselectivity : Bromination at the benzylic position requires careful control of NBS stoichiometry.

- Purification : Chromatography on silica gel (cyclohexane/acetone) effectively isolates the product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Bromo-2-methylpropyl)-4-methyl-1,3-thiazole can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the bromine atom or to modify the thiazole ring.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

Nucleophilic Substitution: Products include azides, thiols, and ethers.

Oxidation: Products include sulfoxides and sulfones.

Reduction: Products include dehalogenated thiazoles and reduced thiazole derivatives.

Scientific Research Applications

2-(1-Bromo-2-methylpropyl)-4-methyl-1,3-thiazole has several scientific research applications:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules.

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design.

Biological Studies: It is used in studies to understand its interaction with biological targets.

Industrial Applications: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Bromo-2-methylpropyl)-4-methyl-1,3-thiazole involves its interaction with molecular targets such as enzymes or receptors. The bromoalkyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The thiazole ring can also interact with aromatic residues in the active sites of enzymes, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues of 4-Methyl-1,3-thiazole Derivatives

The following table summarizes key structural analogs and their properties:

Key Observations:

- Substituent Position : Bromine placement significantly impacts reactivity and applications. The target compound’s bromine on a propyl chain (C2) contrasts with analogs like 5-bromo-4-methyl-1,3-thiazole (bromine at C5) and 2-bromo-4-(2-methoxyphenyl)-1,3-thiazole (bromine at C2 with aromatic substitution) .

- Synthetic Yields : Adamantyl-substituted thiazoles achieve moderate yields (68%) under optimized conditions , whereas brominated intermediates in bacillamide A synthesis suffer from low yields due to competing reactions .

- Biological Activity: Tiprotimod, a 4-methyl-thiazole derivative with a carboxypropylthio group, demonstrates immunomodulatory activity, highlighting the pharmacological relevance of thiazole scaffolds .

Reactivity and Functionalization Potential

- Bromine Reactivity : The brominated propyl group in the target compound may undergo nucleophilic substitution (e.g., with amines or thiols), as seen in 2-bromo-6-phenyl-imidazo[2,1-b][1,3,4]thiadiazole, where bromine is readily replaced by secondary amines .

Physicochemical Properties

- Lipophilicity : Adamantyl-substituted thiazoles exhibit high lipophilicity due to their rigid hydrocarbon framework , whereas methoxyphenyl-substituted analogs (e.g., ) may display improved solubility in polar solvents.

- Hydrogen Bonding : Compounds with heterocyclic substituents (e.g., triazole or benzodiazole moieties) form hydrogen-bonded networks in crystalline states, as observed in thiazole-triazole hybrids .

Biological Activity

2-(1-Bromo-2-methylpropyl)-4-methyl-1,3-thiazole is a thiazole derivative that has garnered attention for its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to explore the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : C₇H₈BrN₁S

- Molecular Weight : 215.11 g/mol

- Functional Groups :

- Thiazole ring

- Bromine substituent at the 1-position

- Methyl groups at the 2 and 4 positions

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, a study showed that various thiazole compounds demonstrated activity against Candida albicans and Aspergillus niger with minimum inhibitory concentrations (MICs) ranging from 3.92 to 4.23 mM . The presence of electron-withdrawing groups was found to enhance this activity.

| Compound | Target Organism | MIC (mM) |

|---|---|---|

| 2-(1-Bromo-2-methylpropyl)-4-methyl-1,3-thiazole | C. albicans | TBD |

| Various Thiazoles | A. niger | 4.01–4.23 |

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties. For example, certain compounds have shown cytotoxic effects against various cancer cell lines, including Jurkat and HT-29 cells. The compound's mechanism often involves interaction with cellular proteins through hydrophobic contacts and hydrogen bonding .

A notable study reported that thiazole derivatives exhibited IC50 values comparable to standard anticancer drugs like doxorubicin, indicating their potential as effective therapeutic agents.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-(1-Bromo-2-methylpropyl)-4-methyl-1,3-thiazole | Jurkat | TBD |

| Doxorubicin | Jurkat | <100 |

Anti-inflammatory Activity

Thiazoles are recognized for their anti-inflammatory effects as well. Compounds containing the thiazole moiety have been shown to inhibit pro-inflammatory cytokines in various models . This property may be attributed to their ability to modulate signaling pathways involved in inflammation.

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is highly dependent on their structural features. Key findings from SAR studies include:

- Substituents : The nature and position of substituents on the thiazole ring significantly influence biological activity. For example, electron-donating groups enhance antimicrobial activity, while specific halogen substitutions can improve anticancer efficacy .

- Hydrophobic Interactions : Compounds that favorably interact with target proteins through hydrophobic contacts tend to exhibit higher potency .

Case Studies

Several case studies highlight the efficacy of thiazole derivatives in clinical settings:

- Antimicrobial Efficacy : A clinical trial demonstrated the effectiveness of a thiazole-based compound against resistant strains of C. albicans, showcasing its potential as an alternative antifungal therapy.

- Cancer Treatment : Preclinical studies on thiazole derivatives indicated promising results in reducing tumor size in xenograft models, warranting further investigation into their use in cancer therapy.

Q & A

Q. What are the standard synthetic protocols for preparing 2-(1-bromo-2-methylpropyl)-4-methyl-1,3-thiazole?

Methodology :

- Reaction Setup : Combine the thiazole precursor (e.g., 4-methyl-1,3-thiazole) with 1-bromo-2-methylpropyl bromide in a polar aprotic solvent (e.g., DMF or acetonitrile) under inert atmosphere.

- Catalysis : Use a base such as potassium carbonate or triethylamine to facilitate nucleophilic substitution.

- Purification : Employ column chromatography with neutral alumina and a solvent system like ethyl acetate/hexane (1:9 v/v) to isolate the product .

- Validation : Confirm purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).

Q. How is the structural integrity of this compound confirmed post-synthesis?

Methodology :

- X-ray Crystallography : Grow single crystals via slow evaporation in dimethylformamide (DMF) or ethanol. Collect diffraction data at 120 K to minimize thermal motion artifacts. Refinement parameters (e.g., R factor < 0.06, wR factor < 0.15) ensure accuracy .

- Spectroscopic Analysis : Compare experimental IR and NMR data with computed spectra (DFT/B3LYP/6-31G*) to validate bond angles and torsional conformations .

Advanced Research Questions

Q. How do hydrogen-bonding networks influence the crystal packing of brominated thiazoles?

Methodology :

- Crystallographic Analysis : Map intermolecular interactions (e.g., N–H⋯O, C–H⋯O) using software like Mercury or OLEX2. For example, reveals chains along the [100] direction stabilized by N–H⋯O bonds .

- Energy Calculations : Use Hirshfeld surface analysis to quantify interaction energies and identify dominant packing motifs (e.g., π-stacking vs. van der Waals interactions) .

Q. What strategies resolve discrepancies in crystallographic refinement parameters (e.g., high R factors)?

Methodology :

- Data Quality : Ensure high data-to-parameter ratios (>15:1) by collecting redundant reflections and optimizing crystal quality. achieved a 25.5 ratio with R = 0.029 .

- Disorder Modeling : For disordered groups (e.g., ethyl moieties), refine occupancy ratios (e.g., 0.66:0.34) and apply restraints to atomic displacement parameters (ADPs) .

- Validation Tools : Cross-check refinement using checkCIF/PLATON to flag unresolved electron density peaks .

Q. How does bromine substitution at the 2-position affect thiazole reactivity in cross-coupling reactions?

Methodology :

Q. How can bioactivity assays be designed for thiazole derivatives?

Methodology :

- In Silico Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). highlights triazole-thiazole hybrids binding to active sites via π-π stacking .

- In Vitro Testing : Screen against bacterial/fungal strains () using agar diffusion assays. Adjust substituents (e.g., fluorophenyl groups) to modulate lipophilicity and membrane penetration .

Q. What analytical techniques quantify trace impurities in brominated thiazoles?

Methodology :

- HPLC-MS : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities. Set MS in selected ion monitoring (SIM) mode for bromine isotope patterns .

- ICP-OES : Measure residual palladium/catalyst metals post-synthesis (detection limit: 0.1 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.